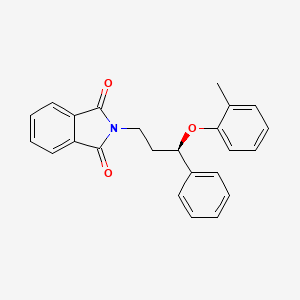
(R)-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindoline-1,3-dione and ®-3-Phenyl-3-(o-tolyloxy)propyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反応の分析
Types of Reactions
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tolyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted phenyl or tolyloxy derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it valuable for various industrial applications.
作用機序
The mechanism of action of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- ®-2-(3-Phenyl-3-(p-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(m-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(o-methoxyphenyl)propyl)isoindoline-1,3-dione
Uniqueness
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the o-tolyloxy group may impart distinct properties compared to other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C24H21NO3 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO3/c1-17-9-5-8-14-21(17)28-22(18-10-3-2-4-11-18)15-16-25-23(26)19-12-6-7-13-20(19)24(25)27/h2-14,22H,15-16H2,1H3/t22-/m1/s1 |
InChIキー |
KGUVRZJHZRAHLN-JOCHJYFZSA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1OC(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




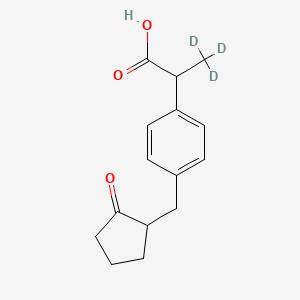


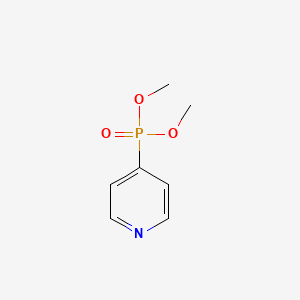
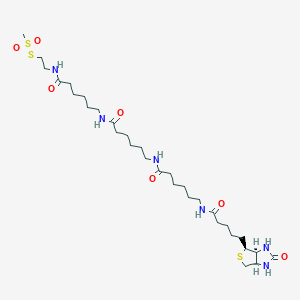


![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
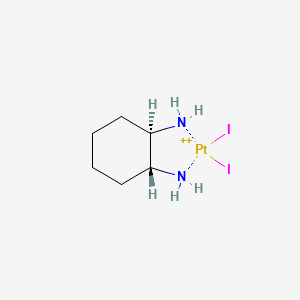
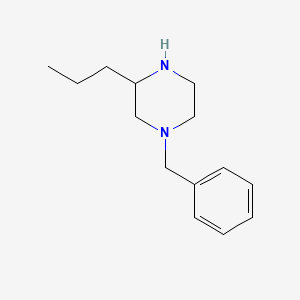

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
